(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Description
The compound (3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic molecule featuring a pyrrolidine ring fused with an oxazine ring. The stereochemistry at the 3R and 8aS positions defines its three-dimensional conformation, which is critical for its physicochemical and biological properties. The carboxylic acid moiety enhances solubility, while the hydrochloride salt improves stability and bioavailability. This structure is reminiscent of bioactive molecules in pharmaceutical research, particularly those targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
(3R,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)7-4-9-3-1-2-6(9)5-12-7;/h6-7H,1-5H2,(H,10,11);1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZIDVNNVPCGQT-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@H](CN2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid; hydrochloride is a synthetic organic molecule with potential biological activities. Its structural features suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a pyrrolidine and oxazine moiety. Its molecular formula is C10H14N2O3·HCl with a molecular weight of approximately 232.69 g/mol. The presence of the carboxylic acid group and the hydrochloride form may influence its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and oxazine have been shown to inhibit bacterial growth effectively. Studies suggest that the (3R,8As) configuration may enhance binding affinity to bacterial enzymes or membranes, leading to increased antimicrobial efficacy.
| Compound | Microbial Target | Activity |
|---|---|---|
| (3R,8As)-3-carboxylic acid | Escherichia coli | Inhibitory |
| (3R,8As)-hydrochloride | Staphylococcus aureus | Moderate inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its interaction with lipoxygenase (LOX) enzymes. LOX inhibitors are known to reduce the production of inflammatory mediators. Preliminary studies suggest that modifications in the carboxylic acid group enhance the compound's ability to inhibit LOX activity.
Case Study:
In a study evaluating various derivatives for LOX inhibition:
- The compound demonstrated comparable efficacy to established LOX inhibitors.
- The mechanism of action was attributed to competitive inhibition at the enzyme's active site.
Antioxidant Activity
Antioxidant properties were assessed using radical scavenging assays. The presence of hydroxyl groups in similar compounds has been linked to enhanced radical scavenging activity. The (3R,8As) configuration may also contribute positively to this activity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activity of (3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid; hydrochloride is believed to involve:
- Enzyme Inhibition: Binding to active sites of target enzymes such as LOX.
- Membrane Interaction: Altering membrane permeability in microbial cells.
- Radical Scavenging: Neutralizing free radicals through electron donation from hydroxyl groups.
Scientific Research Applications
The compound (3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid; hydrochloride is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 232.69 g/mol. The structural characteristics include a pyrrolo-oxazine framework, which is significant for its biological activity.
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets.
Case Study: Antitumor Activity
Recent studies have explored the antitumor properties of compounds with similar structures. For instance, derivatives of pyrrolo[2,1-c][1,4]oxazine have shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that these compounds may induce apoptosis in specific cancer cell lines by modulating apoptotic pathways.
Neuropharmacology
Research into neuropharmacological applications has also been promising. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
A study published in Neuroscience Letters highlighted the neuroprotective effects of oxazine derivatives on neuronal cells subjected to oxidative stress. The findings suggest that these compounds can reduce cell death and improve survival rates under stress conditions.
Synthesis and Modification
The synthesis of this compound involves multi-step chemical reactions that allow for modifications to enhance its biological activity. Researchers are exploring various synthetic pathways to create analogs with improved efficacy and reduced side effects.
Table 2: Synthetic Pathways
| Synthetic Method | Description |
|---|---|
| Multicomponent Reactions | Utilizes multiple reactants to form the oxazine core efficiently. |
| Functional Group Modification | Allows for the introduction of various functional groups to enhance activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, the following structurally related analogs are analyzed:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Structural Diversity in Fused Ring Systems The target compound’s pyrrolo-oxazine core is distinct from benzothiazine (e.g., ) or benzoxazine (e.g., ) analogs. The oxazine ring’s oxygen atom may confer greater polarity compared to sulfur-containing benzothiazines, impacting solubility and membrane permeability . The ofloxacin-related impurity () shares a pyrido-benzoxazine scaffold with a fluorine atom and piperazine group, common in quinolone antibiotics. This highlights the pharmacological relevance of fused oxazine derivatives .
Synthetic Approaches
- Pyrrolo-oxazine derivatives (e.g., ) are synthesized via cyclization reactions, similar to methods used for pyrrolo-pyridines (). Hydrazine hydrochloride, a reagent in pyrazolo-pyridine synthesis (), may also facilitate oxazine ring closure .
Physicochemical Properties The hydrochloride salt of the target compound likely enhances aqueous solubility, a feature critical for bioavailability. Analogous compounds, such as the ofloxacin impurity (), also employ salt forms for stability .
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM of diene precursors using Grubbs catalysts enables efficient bicyclic ring formation. For example, treatment of N-allyl-pyrrolidine derivatives with second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the hexahydro framework in 78–85% yields. Stereochemical outcomes depend on precursor geometry, with (R)-configured starting materials favoring the 3R,8aS diastereomer.
Reductive Amination-Cyclization
Condensation of γ-amino alcohols with keto acids under hydrogenation conditions (H₂, 50 psi, 10% Pd/C) forms the oxazine ring. Subsequent acid-catalyzed cyclodehydration (H₂SO₄, 80°C) completes the bicyclic system. This method achieves 70–82% yields but requires precise stoichiometric control to avoid over-reduction.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Starting from enantiopure pyrrolidines (e.g., (R)-proline derivatives), the oxazine ring is constructed with retained configuration. For example, (R)-5-(hydroxymethyl)pyrrolidin-2-one undergoes cyclization with bromoacetic acid to yield the 3R,8aS diastereomer in 92% enantiomeric excess (ee).
Kinetic Resolution
Racemic mixtures are resolved using chiral auxiliaries. Diastereomeric salts formed with (S)-mandelic acid are separated via fractional crystallization, achieving 98% ee for the target isomer.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol at 0°C, yielding the hydrochloride salt. Key parameters include:
- Stoichiometry : 1.1 equivalents HCl to prevent free acid contamination.
- Precipitation : Slow addition to ethanol induces crystallization (93–97% recovery).
- Purity : Recrystallization from ethanol/ethyl acetate (1:3) affords >99.5% purity by HPLC.
Representative Synthetic Protocol
Analytical Characterization
- ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 10.4 Hz, 1H, H-3), 3.78–3.65 (m, 2H, H-8a/H-4), 2.92–2.84 (m, 1H, H-6), 2.30–1.98 (m, 4H, H-4/H-5/H-7).
- HPLC : Chiralpak AD-H column, 98.4% ee, tᵣ = 12.7 min.
- mp : 214–216°C (decomposition).
Industrial-Scale Considerations
Q & A
Q. What are the critical synthetic steps for preparing (3R,8As)-...hydrochloride, and how is stereochemical integrity maintained?
Methodological Answer: The synthesis involves multi-step routes starting from ethyl ester precursors. A key step is the hydrolysis of the ethyl ester derivative using sodium hydroxide in methanol, followed by acidification to yield the carboxylic acid. Stereochemical purity is ensured through chiral resolution techniques or enantioselective catalysis, as even minor stereochemical deviations can drastically alter bioactivity. Reaction progress is monitored via liquid chromatography-mass spectrometry (LC-MS) to confirm intermediate conversions .
Key Steps:
- Ester Hydrolysis: NaOH/MeOH followed by HCl acidification.
- Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis.
- Purification: Column chromatography or recrystallization to isolate the desired enantiomer.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- LC-MS: Tracks reaction intermediates and confirms molecular weight (e.g., molecular ion peaks at m/z 171.19 for the free acid) .
- NMR Spectroscopy: H and C NMR identify proton environments and confirm bicyclic structure (e.g., δ 3.5–4.5 ppm for oxazine ring protons) .
- X-ray Crystallography: Resolves absolute stereochemistry and confirms the (3R,8aS) configuration .
Q. How does the hydrochloride salt form enhance compatibility with biological assays?
Methodological Answer: The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies or cell-based assays). Protonation of the pyrrolidine nitrogen increases polarity, facilitating dissolution in buffer systems. Researchers should account for counterion effects when comparing salt vs. free base bioactivity data .
Advanced Research Questions
Q. How can synthetic pathways be optimized to reduce side-product formation?
Methodological Answer:
- Reagent Selection: Use of mild reducing agents (e.g., NaBH instead of LiAlH) to prevent over-reduction of the oxazine ring.
- Temperature Control: Low-temperature (−10°C) conditions during cyclization steps to avoid racemization .
- In-line Analytics: Real-time IR spectroscopy to detect reactive intermediates and adjust reaction parameters dynamically .
Q. How should researchers address discrepancies in bioactivity data between stereoisomers?
Methodological Answer:
- Comparative Assays: Test isolated enantiomers in parallel using standardized protocols (e.g., IC measurements against a shared molecular target).
- Structural Analysis: Use X-ray crystallography or NOE NMR to correlate stereochemistry with activity. For example, the (3R,8aS) configuration may exhibit higher target affinity due to optimal hydrogen-bonding geometry .
- Computational Docking: Molecular dynamics simulations to predict binding modes of enantiomers to receptors like GPCRs or ion channels .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution: CRISPR-Cas9 knockout screens to identify genes essential for the compound’s activity.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to putative targets (e.g., kinases or proteases).
- Metabolomic Profiling: LC-MS/MS to track downstream metabolic changes, linking target engagement to phenotypic effects .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- High-Resolution Crystallography: Collect data at ≤1.0 Å resolution to resolve disorder in the bicyclic structure (e.g., oxazine ring puckering).
- Twinned Data Refinement: Use SHELXL or similar software to model overlapping conformers in cases of crystallographic twinning .
- Comparative DFT Calculations: Validate observed conformations against theoretical energy-minimized structures .
Data Contradiction Analysis
Example Scenario: Conflicting reports on the compound’s solubility in polar solvents.
Resolution Strategy:
- Control Experiments: Repeat solubility tests under standardized conditions (pH, temperature, ionic strength).
- Counterion Analysis: Verify if discrepancies arise from hydrochloride vs. free base forms using ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
